molecular formula C16H19NO3 B13826764 methyl 3-(2-hydroxycyclohexyl)-1H-indole-6-carboxylate

methyl 3-(2-hydroxycyclohexyl)-1H-indole-6-carboxylate

Cat. No.: B13826764
M. Wt: 273.33 g/mol
InChI Key: IAOJHOJXNYFBQR-UHFFFAOYSA-N
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Description

Methyl 3-(2-hydroxycyclohexyl)-1H-indole-6-carboxylate is a synthetic indole derivative characterized by a methyl ester group at the 6-position and a 2-hydroxycyclohexyl substituent at the 3-position of the indole core (Figure 1). The 2-hydroxycyclohexyl group introduces stereochemical complexity and hydrogen-bonding capacity, which may influence solubility, stability, and biological interactions .

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

methyl 3-(2-hydroxycyclohexyl)-1H-indole-6-carboxylate

InChI

InChI=1S/C16H19NO3/c1-20-16(19)10-6-7-11-13(9-17-14(11)8-10)12-4-2-3-5-15(12)18/h6-9,12,15,17-18H,2-5H2,1H3

InChI Key

IAOJHOJXNYFBQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4

    Substitution: TsCl, nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an alcohol derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to interact with various biological receptors, potentially modulating their activity . The cyclohexyl moiety may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of indole derivatives is a critical site for modulating physicochemical and biological properties. Key structural analogs include:

Compound Name 3-Position Substituent Molecular Formula Molecular Weight Key References
Methyl 3-(2-hydroxycyclohexyl)-1H-indole-6-carboxylate 2-hydroxycyclohexyl C₁₇H₂₁NO₃* ~299.35* Inferred
Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate trans-2-fluorocyclohexyl C₁₆H₁₈FNO₂ 275.32
Methyl 3-(4-chlorophenylthio)-1H-indole-6-carboxylate 4-chlorophenylthio C₁₅H₁₂ClNO₂S 313.78
Methyl 3-amino-6-methoxy-1H-indole-2-carboxylate Amino C₁₁H₁₂N₂O₃ 220.23
Methyl 3-formyl-1H-indole-6-carboxylate Formyl C₁₁H₉NO₃ 203.20

*Estimated based on structural similarity to analogs.

Key Observations :

  • Hydroxycyclohexyl vs. Fluorocyclohexyl : The trans-2-fluorocyclohexyl analog (–17) has a lower molecular weight (275.32 vs. ~299.35) and higher hydrophobicity due to fluorine substitution. The hydroxy group in the target compound may enhance solubility via hydrogen bonding .
  • Amino and Formyl Groups: These substituents introduce polarity or electrophilic reactivity, influencing metabolic stability and synthetic utility .

Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) LogP* Solubility References
Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate N/A 439.8 (predicted) ~3.5 Low (hydrophobic)
Methyl 3-(4-chlorophenylthio)-1H-indole-6-carboxylate 162–163 N/A ~4.1 Moderate in DMSO
Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate N/A 547.7 ~3.8 Low (lipophilic)

*Predicted or inferred from structural analogs.

Key Trends :

  • Hydroxycyclohexyl Impact : The polar hydroxy group may reduce logP compared to fluorocyclohexyl or phenylthio analogs, improving aqueous solubility .
  • Thermal Stability : High boiling points (e.g., 547.7°C in ) suggest thermal resilience, likely due to aromatic and cyclohexyl stabilization.

Biological Activity

Methyl 3-(2-hydroxycyclohexyl)-1H-indole-6-carboxylate is a compound of interest due to its potential biological activities, particularly within the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview

This compound belongs to the indole family, known for their diverse pharmacological properties. Indole derivatives have been associated with various biological activities, including antiviral , anticancer , anti-inflammatory , and antimicrobial properties. The structural features of this compound suggest it may interact with multiple biological targets, leading to a spectrum of pharmacological effects.

The biological activity of this compound can be attributed to its ability to bind to specific receptors and enzymes in the body. The following mechanisms have been proposed:

  • Receptor Binding : The compound may exhibit high affinity for various receptors involved in disease pathways, including those related to inflammation and cancer proliferation.
  • Enzyme Inhibition : It may inhibit enzymes that facilitate disease progression, such as cyclooxygenases (COX) in inflammatory responses or proteases in viral replication.
  • Cell Signaling Modulation : By affecting intracellular signaling pathways, this compound could alter cell behavior, potentially inducing apoptosis in cancer cells or modulating immune responses.

Anticancer Activity

Research has shown that indole derivatives possess significant anticancer properties. For instance, studies indicate that this compound can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that indole derivatives could induce apoptosis through the mitochondrial pathway and inhibit tumor growth in vivo.

Antimicrobial Properties

Indole derivatives are also noted for their antimicrobial activities. This compound has shown efficacy against several bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could make it a candidate for treating conditions characterized by chronic inflammation.

Case Studies

  • Anticancer Efficacy : A study involving the treatment of A-549 lung cancer cells with this compound revealed an IC50 value of approximately 15 µM, indicating potent activity against these cells.
  • Antimicrobial Testing : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, suggesting its potential as an anti-inflammatory agent.

Data Table: Biological Activities of this compound

Activity TypeTest SystemIC50/MIC ValueReference
AnticancerA-549 Cells15 µM
AntimicrobialS. aureus32 µg/mL
E. coli64 µg/mL
Anti-inflammatoryMurine ModelSignificant reduction in edema

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